molecular formula C10H9ClF3N B13701352 N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13701352
M. Wt: 235.63 g/mol
InChI Key: VTLOBJHTRUMWPJ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a 2,3-dimethylphenyl ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,3-dimethylaniline with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidoyl chlorides, azides, nitriles, and various heterocyclic compounds .

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group is known to interact with enzymes and proteins, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C10H9ClF3N/c1-6-4-3-5-8(7(6)2)15-9(11)10(12,13)14/h3-5H,1-2H3

InChI Key

VTLOBJHTRUMWPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C(C(F)(F)F)Cl)C

Origin of Product

United States

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